![molecular formula C13H14F4O4 B1384803 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid CAS No. 1017789-70-6](/img/structure/B1384803.png)
2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid
Overview
Description
“2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid” is a chemical compound with the CAS Number: 1017789-70-6 . It has a molecular weight of 310.25 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 2,3,5,6-tetrafluoro-4-[(6-hydroxyhexyl)oxy]benzoic acid . The InChI code is 1S/C13H14F4O4/c14-8-7(13(19)20)9(15)11(17)12(10(8)16)21-6-4-2-1-3-5-18/h18H,1-6H2,(H,19,20) .Physical And Chemical Properties Analysis
“2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid” is a white to yellow solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Fluorinated Ligands
This compound can be used to synthesize new ligands, such as methyl 2,3,5,6-tetrafluoro-4-oxybenzoate, which combines an electron-withdrawing group to tune reactivity with an anchor group for immobilization on supports . This is particularly useful in creating highly selective and sensitive sensors for various applications.
Development of Fluorescent Probes
Due to its fluorination, the compound serves as a precursor for synthesizing fluorescent probes like BMV109, which are used for bioimaging . These probes can help in visualizing cellular processes in real-time, aiding in medical diagnostics and research.
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .
Future Directions
The compound can be used in the preparation of a new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate (C8H3F4O3), combining an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports . This suggests potential applications in the field of material science and catalysis.
properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-(6-hydroxyhexoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4O4/c14-8-7(13(19)20)9(15)11(17)12(10(8)16)21-6-4-2-1-3-5-18/h18H,1-6H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMXXHWZNZNGEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCOC1=C(C(=C(C(=C1F)F)C(=O)O)F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650740 | |
Record name | 2,3,5,6-Tetrafluoro-4-[(6-hydroxyhexyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid | |
CAS RN |
1017789-70-6 | |
Record name | 2,3,5,6-Tetrafluoro-4-[(6-hydroxyhexyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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